molecular formula C6H4ClFN2O2 B3047448 2-Chloro-4-fluoro-5-nitroaniline CAS No. 139626-20-3

2-Chloro-4-fluoro-5-nitroaniline

Cat. No.: B3047448
CAS No.: 139626-20-3
M. Wt: 190.56 g/mol
InChI Key: UBFIXJAFAZWURP-UHFFFAOYSA-N
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Description

2-Chloro-4-fluoro-5-nitroaniline is an aromatic compound characterized by the presence of chloro, fluoro, and nitro substituents on an aniline ring

Mechanism of Action

Target of Action

2-Chloro-4-fluoro-5-nitroaniline is a nitroaromatic compound Similar compounds like 4-fluoro-2-nitroaniline have been reported to form complexes with metal ions such as cobalt (ii), nickel (ii), and copper (ii) .

Mode of Action

Nitroaromatic compounds are generally reduced by nitroreductase enzymes, which convert the nitro group to an amino group . This reduction can lead to the formation of reactive intermediates, which can interact with cellular targets and cause various effects.

Biochemical Pathways

strain MB-P1 . The strain utilized 2-Chloro-4-Nitroaniline as the sole carbon, nitrogen, and energy source, and transformed it to 4-amino-3-chlorophenol and 6-chlorohydroxyquinol .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of oxygen is necessary for the aerobic degradation of nitroaromatic compounds . Additionally, the pH of the environment can affect the ionization state of the compound, which can influence its absorption and distribution.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-fluoro-5-nitroaniline typically involves multi-step reactions starting from readily available precursors. One common method involves the nitration of 2-chloro-4-fluoroaniline. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to introduce the nitro group at the desired position .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-fluoro-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Reduction: Iron powder and hydrochloric acid, or palladium on carbon with hydrogen gas.

    Electrophilic Aromatic Substitution: Nitrating mixture (nitric acid and sulfuric acid), halogenating agents (chlorine or bromine in the presence of a Lewis acid catalyst).

Major Products

Scientific Research Applications

2-Chloro-4-fluoro-5-nitroaniline has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4-nitroaniline
  • 4-Fluoro-3-nitroaniline
  • 2-Fluoro-5-nitroaniline
  • 4-Chloro-3-nitroaniline

Uniqueness

2-Chloro-4-fluoro-5-nitroaniline is unique due to the combination of chloro, fluoro, and nitro groups on the aniline ringCompared to similar compounds, it offers a unique balance of reactivity and stability, making it valuable in various synthetic and industrial processes .

Properties

IUPAC Name

2-chloro-4-fluoro-5-nitroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O2/c7-3-1-4(8)6(10(11)12)2-5(3)9/h1-2H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBFIXJAFAZWURP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)Cl)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80603937
Record name 2-Chloro-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.56 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

139626-20-3
Record name 2-Chloro-4-fluoro-5-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80603937
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Concentrated nitric acid (8.8 g, 91 mmol) was added drop wise over 30 min to a stirred solution of 2-chloro-4-fluoro-phenylamine (12 g, 82.3 mmol) in conc H2SO4 acid (100 mL) at −10° C. The mixture was stirred at that temperature for 10 min. Then the reaction mixture was poured into cooled EtOAc, and ice water was added. The organic layer was separated and washed with brine and saturated NaHCO3 solution, dried (MgSO4) and concentrated in vacuo. Recrystallization (ethyl ether) provided 2-chloro-4-fluoro-5-nitroaniline (5.0 g, 32% yield). 1H NMR (400 MHz, DMSO-d6): δ7.59 (d, J=11.2 Hz, 1 H), 7.48 (d, J=7.2 Hz, 1 H), 5.84 (s, 2 H).
Quantity
8.8 g
Type
reactant
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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